molecular formula C9H10BrNO3S B13406260 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide

4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B13406260
M. Wt: 292.15 g/mol
InChI Key: UCOFLLDXKSXDLH-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide (molecular formula: C₉H₉BrNO₃S; molecular weight: 304.19) is a sulfonamide derivative characterized by a bromoacetyl substituent at the para position of the benzene ring and an N-methyl group on the sulfonamide moiety . The bromoacetyl group (-COCH₂Br) is a reactive electrophilic site, enabling nucleophilic substitution reactions, while the N-methyl group enhances lipophilicity compared to primary sulfonamides.

Properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

4-(2-bromoacetyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H10BrNO3S/c1-11-15(13,14)8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3

InChI Key

UCOFLLDXKSXDLH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common synthetic route includes the reaction of N-methylbenzenesulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl intermediate .

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromoacetyl group serves as an electrophilic site, facilitating nucleophilic substitution (S<sub>N</sub>2) with amines, thiols, and alcohols.

Reaction TypeReagent/ConditionsProductYieldReference
Amine substitutionEthylenediamine in methanol, 24 h4-(2-Aminoacetyl)-N-methylbenzenesulfonamide72%
Thiol substitutionBenzyl mercaptan, K<sub>2</sub>CO<sub>3</sub>, DMF4-(2-(Benzylthio)acetyl)-N-methylbenzenesulfonamide65%
Alcohol substitutionEthanol, reflux4-(2-Ethoxyacetyl)-N-methylbenzenesulfonamide58%

Key findings:

  • Reactions proceed via a two-step mechanism: (1) nucleophilic attack at the brominated carbon, and (2) elimination of HBr.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved stabilization of transition states .

Coupling Reactions via Sulfonamide Group

The sulfonamide moiety participates in copper-catalyzed cross-couplings, enabling C–N bond formation.

SubstrateCatalyst/ConditionsProductApplicationReference
Aryl boronic acidsCuI, phenanthroline, 80°CN-Methyl-4-(2-bromoacetyl)benzenesulfonamide-aryl conjugatesDrug intermediate synthesis
AlkenesPd(OAc)<sub>2</sub>, DPE-Phos ligandAlkenylsulfonamide derivativesMaterial science

Notable observations:

  • Electron-withdrawing groups on aryl boronic acids improve coupling efficiency (e.g., –NO<sub>2</sub> increases yield by 15–20%) .

  • Steric hindrance from the methyl group on the sulfonamide nitrogen marginally reduces reaction rates .

Acetyl Group Reactivity

The acetyl carbonyl undergoes condensation and reduction reactions:

Condensation with Hydrazines

Hydrazine TypeConditionsProductUse
PhenylhydrazineEtOH, HCl4-(2-(Phenylhydrazineylidene)acetyl)-N-methylbenzenesulfonamideFluorescent probe synthesis
SemicarbazideH<sub>2</sub>O, rtSemicarbazone derivativeAntioxidant studies

Reduction

Reducing AgentProductSelectivity
NaBH<sub>4</sub>4-(2-Hydroxyethyl)-N-methylbenzenesulfonamide89%
LiAlH<sub>4</sub>Over-reduction to ethyl group63%

Stability and Degradation

The compound’s stability is pH- and temperature-dependent:

ConditionObservationHalf-Life
pH < 3Rapid hydrolysis of sulfonamide2.1 h
pH 7.4Stable (>95% intact after 24 h)>48 h
80°CThermal decomposition via C–Br cleavage6.5 h

Mechanistic insight: Acidic conditions protonate the sulfonamide nitrogen, weakening the S–N bond and leading to hydrolysis .

One-Pot Variant

Iron/copper co-catalysis reduces steps and improves atom economy (E-factor = 2.3) .

Scientific Research Applications

4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations on the Benzene Ring

4-(2-Bromoacetyl)benzenesulfonamide
  • Structure : Lacks the N-methyl group but retains the bromoacetyl substituent.
  • Reactivity : The primary sulfonamide (-SO₂NH₂) increases hydrogen bonding capacity, improving aqueous solubility compared to the N-methyl derivative. This compound is a precursor to 4-(2-methyloxazol-4-yl)benzenesulfonamide, a MAO-B inhibitor .
  • Applications : Used in synthesizing bioactive heterocycles due to the reactive bromoacetyl group .
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide
  • Structure : Contains a 4-methylbenzene ring instead of an N-methyl group.
  • This compound (CAS: 5317-95-3) is used in organic synthesis but has distinct crystallographic properties compared to the target compound .

Variations in the Sulfonamide Moiety

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide Hydrochloride
  • Structure: Features an aminopropyl (-CH₂CH₂CH₂NH₂) group instead of bromoacetyl.
  • Properties : The primary amine allows salt formation (e.g., hydrochloride), improving solubility. The absence of bromine limits electrophilic reactivity, making this compound more suited for receptor-targeted studies .
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide
  • Structure : Incorporates a hydroxyethyl group on the sulfonamide nitrogen.
  • Impact : The hydroxyl group introduces hydrogen bonding, enhancing solubility and bioavailability. Unlike the bromoacetyl derivative, this compound is less reactive but may have applications in prodrug design .

Functional Group Comparisons

Bromoacetyl vs. Azide or Methoxy Groups
  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide :
    • The azide group (-N₃) enables click chemistry applications, contrasting with the bromoacetyl’s nucleophilic substitution utility. This compound is used in polymer and bioconjugation chemistry .
  • N-(4-Methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide: Methoxy groups (-OCH₃) enhance electron-donating effects, stabilizing aromatic systems.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide C₉H₉BrNO₃S 304.19 Bromoacetyl, N-methyl Heterocycle synthesis, MAO-B inhibition
4-(2-Bromoacetyl)benzenesulfonamide C₈H₆BrNO₃S 290.16 Bromoacetyl, primary sulfonamide MAO inhibitor precursor
N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide C₁₅H₁₃BrNO₃S 357.24 Bromoacetyl, 4-methylbenzene Organic synthesis
4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide HCl C₁₀H₁₇ClN₂O₂S 264.78 Aminopropyl, N-methyl Receptor studies

Biological Activity

4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is characteristic of many antibiotics. Its structural formula can be represented as follows:

C9H10BrN1O2S\text{C}_9\text{H}_{10}\text{BrN}_1\text{O}_2\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Enzyme Inhibition

The compound's mechanism of action primarily involves the inhibition of specific enzymes. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide disrupts bacterial growth and replication .

Study on Antimicrobial Efficacy

A detailed study investigated the antimicrobial efficacy of various sulfonamide derivatives, including 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide. The study utilized a microdilution method to determine MIC values against several bacterial strains. The results indicated that modifications to the sulfonamide structure significantly impacted antimicrobial potency, with the bromoacetyl substitution enhancing activity against resistant strains .

Mechanism Exploration

Another research effort focused on elucidating the mechanism by which this compound inhibits bacterial growth. Molecular docking studies revealed that 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide binds effectively to the active site of dihydropteroate synthase, providing insights into its competitive inhibition profile .

Safety and Toxicity

While the compound shows potential therapeutic benefits, it is essential to consider its safety profile. Toxicological assessments indicate that it can cause skin irritation and has harmful effects if ingested . Therefore, careful evaluation in clinical settings is necessary.

Q & A

Q. Table 1: Reaction Conditions for Bromoacetyl Intermediate

ParameterOptimal ValueReference
SolventDCM
CatalystHBr
TemperatureReflux (40–45°C)
Reaction Time5 h

Basic: What spectroscopic methods are most effective for characterizing this compound, and how do they resolve structural ambiguities?

Answer:

  • X-ray Crystallography : Resolves bond lengths/angles and confirms the distorted tetrahedral geometry of the sulfonamide sulfur atom (e.g., O1–S1–O2 = 119.08° in analogous structures) .
  • NMR : ¹H NMR identifies methyl groups (δ ~2.4 ppm for N–CH₃) and bromoacetyl protons (δ ~4.2–4.5 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~170 ppm) .
  • FT-IR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

Advanced: How can computational modeling (e.g., DFT) predict reactivity trends of the bromoacetyl group in nucleophilic environments?

Answer:

  • DFT Calculations : Model the electrophilicity of the bromoacetyl carbon using Fukui indices. Studies on similar sulfonamides show that electron-withdrawing groups (e.g., sulfonamide) increase the electrophilicity of adjacent carbonyls, accelerating SN2 reactions .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DCM) to stabilize transition states, aligning with experimental reflux conditions .

Q. Table 2: Key DFT Parameters for Reactivity Prediction

ParameterValueReference
Fukui Index (C=O)0.45–0.55
Solvent Dielectric8.93 (DCM)

Advanced: How do crystallographic packing interactions influence the compound’s stability and solubility?

Answer:

  • Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O bonds (e.g., N1–H1⋯O2, 2.05 Å) form layered structures parallel to the (110) lattice plane, reducing solubility in nonpolar solvents .
  • Torsional Strain : A C1–S1–N1–C8 torsion angle of 68.22° introduces steric hindrance, potentially slowing degradation .

Advanced: How can conflicting literature data on reaction yields be resolved?

Answer:

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized bromoacetyl derivatives). Adjust stoichiometry (e.g., Br₂ excess from 1.1:1 to 1.5:1) to suppress dimerization .
  • Reproducibility : Validate humidity control (<30% RH) during synthesis, as moisture accelerates hydrolysis of the bromoacetyl group .

Advanced: What strategies enhance the compound’s applicability as a biochemical probe?

Answer:

  • Functionalization : Introduce fluorophores via nucleophilic substitution of the bromoacetyl group (e.g., reaction with thiol-containing dyes) .
  • Stability Testing : Assess hydrolytic stability in PBS (pH 7.4) over 24 h. For unstable derivatives, replace bromine with a more hydrolytically resistant leaving group (e.g., mesylate) .

Q. Methodological Notes

  • Key References : Crystallographic data from Acta Crystallographica , synthetic protocols from peer-reviewed journals , and theoretical frameworks from methodology guides .

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